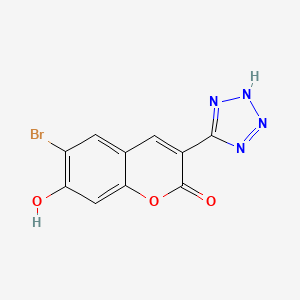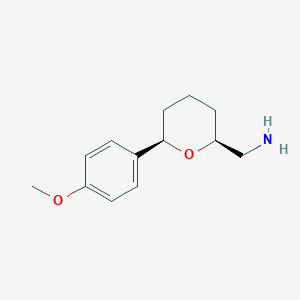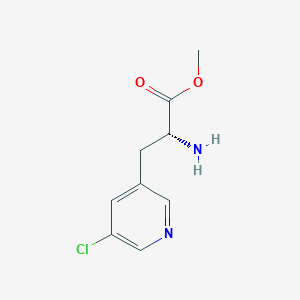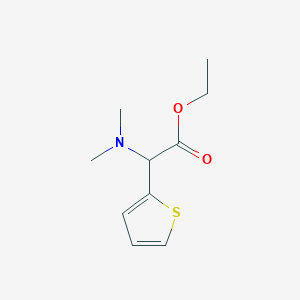
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate is an organic compound that features a thiophene ring, a dimethylamino group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid, which is readily available.
Esterification: The carboxylic acid group of thiophene-2-carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl thiophene-2-carboxylate.
Formation of the Amino Group: The ester is then subjected to a nucleophilic substitution reaction with dimethylamine. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the dimethylamine, enhancing its nucleophilicity.
Final Product: The resulting product is ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate, which can be purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to enhance efficiency and yield. High-pressure reactors and automated systems could be employed to maintain optimal reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-(hydroxy)-2-(thiophen-2-yl)acetate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of thiophene derivatives in biological environments.
Medicine
The compound’s structural features make it a potential candidate for drug development. Researchers may explore its pharmacological properties, such as its ability to interact with specific enzymes or receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and electronic materials.
Wirkmechanismus
The mechanism by which ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring can engage in π-π stacking interactions, while the dimethylamino group can participate in electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(methylamino)-2-(thiophen-2-yl)acetate: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl rings. The combination of the dimethylamino group and the thiophene ring enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-6-5-7-14-8/h5-7,9H,4H2,1-3H3 |
InChI-Schlüssel |
MMNVRCMLUSWHSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CS1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


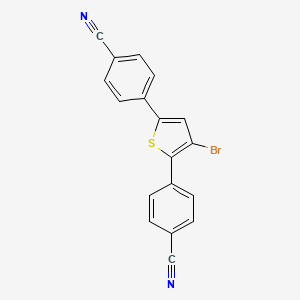

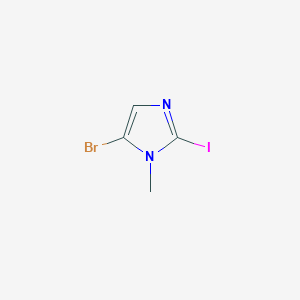

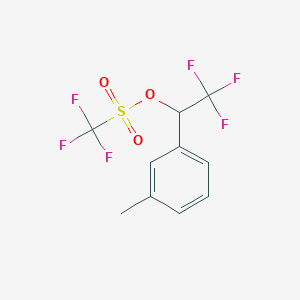
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
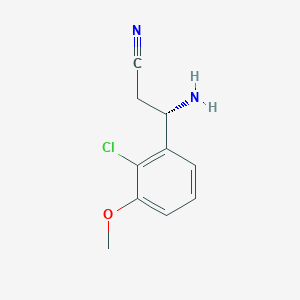

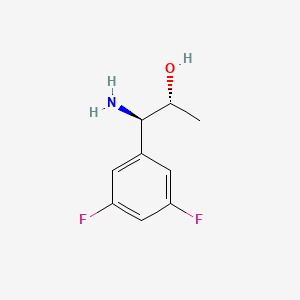

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
